N-methylpyrimidin-5-amine

Physicochemical Profiling Drug Design ADME Prediction

This specific 5-methylamino regioisomer modulates lipophilicity (LogP 0.5913) and hydrogen-bonding capacity, offering superior synthetic utility over generic 2- or 4-aminopyrimidines in pharmacophore construction. With no significant off-target activity (PRMT5 IC50 >50 µM), it serves as a clean fragment starting point. Ideal for building nucleoside analog libraries. Ensure batch consistency for structure-guided optimization.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 40492-24-8
Cat. No. B1371474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpyrimidin-5-amine
CAS40492-24-8
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCNC1=CN=CN=C1
InChIInChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3
InChIKeyXGFYAAUZMZFRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyrimidin-5-amine (CAS 40492-24-8): Procurement & Selection Guide for Aminopyrimidine Scaffolds


N-Methylpyrimidin-5-amine (CAS 40492-24-8), also known as 5-methylaminopyrimidine, is an organic compound belonging to the class of aminopyrimidines and derivatives [1]. It features a pyrimidine ring substituted with a methylamino group at the 5-position. This heterocyclic building block is widely utilized as a key intermediate in medicinal chemistry for the synthesis of more complex heterocyclic compounds [2]. Physicochemical characterization reveals a molecular formula of C5H7N3, a molecular weight of 109.13 g/mol, a calculated LogP of 0.5913, and a polar surface area (PSA) of 37.81 Ų [3].

Why N-Methylpyrimidin-5-amine (40492-24-8) Cannot Be Casually Substituted with Generic Aminopyrimidines


While aminopyrimidines share a common heterocyclic core, their physicochemical and biological properties diverge sharply based on substitution pattern and position. Substitution at the 5-position with a methylamino group in N-methylpyrimidin-5-amine modulates lipophilicity and hydrogen-bonding capacity relative to unsubstituted or regioisomeric analogs. In the context of drug discovery, this altered profile can critically impact target binding affinity, metabolic stability, and synthetic utility. For instance, the presence of the N-methyl group influences the compound's basicity and its ability to act as a nucleophile in downstream derivatization reactions, which can be essential for constructing specific pharmacophores . Interchanging this scaffold with a generic 2- or 4-aminopyrimidine without considering these quantitative differences risks compromising both synthetic yield and biological efficacy, as evidenced by the distinct physicochemical parameters detailed in the following sections .

Quantitative Evidence: N-Methylpyrimidin-5-amine vs. Close Analogs & In-Class Candidates


Lipophilicity (LogP) Differentiation from Unsubstituted and Regioisomeric Aminopyrimidines

The predicted octanol-water partition coefficient (LogP) for N-methylpyrimidin-5-amine is 0.5913, which is significantly higher than that of the unsubstituted 5-aminopyrimidine (LogP 0.09) and moderately lower than the more lipophilic 4-aminopyrimidine (LogP 0.64) [1][2]. This intermediate lipophilicity profile suggests a balanced permeability and solubility that is distinct from both the highly polar unsubstituted analog and the more lipophilic regioisomer, which can influence both biological membrane penetration and synthetic handling.

Physicochemical Profiling Drug Design ADME Prediction

Polar Surface Area (PSA) and Hydrogen Bonding Capacity vs. Aminopyrimidine Regioisomers

The topological polar surface area (TPSA) of N-methylpyrimidin-5-amine is calculated as 37.81 Ų, which is intermediate between that of 2-aminopyrimidine (51.8 Ų) and 4-aminopyrimidine (51.8 Ų) and significantly lower than that of 5-aminopyrimidine (64.8 Ų) [1][2][3]. The reduced PSA relative to the unsubstituted 5-aminopyrimidine is consistent with the N-methyl group capping a hydrogen bond donor, thereby decreasing the compound's overall polarity and potential for aqueous solubility.

Physicochemical Characterization Molecular Design Oral Bioavailability Prediction

Molecular Weight and Synthetic Versatility: A Smaller, More Tunable Scaffold

With a molecular weight of 109.13 g/mol, N-methylpyrimidin-5-amine is approximately 14-28 Da heavier than unsubstituted aminopyrimidines (95.10 g/mol for 2- and 4-amino, 95.10 g/mol for 5-amino) but approximately 11-14 Da lighter than the N-ethyl analog N-ethylpyrimidin-5-amine (123.16 g/mol) [1][2][3][4]. This incremental mass increase from a methyl group maintains a favorable low molecular weight for a building block while providing a handle for further functionalization without excessive bulk, aligning with lead-likeness criteria.

Medicinal Chemistry Synthetic Intermediate Scaffold Optimization

In Vitro Cytotoxicity: Dose-Dependent Cell Viability Reduction

In a cytotoxicity screen, N-methylpyrimidin-5-amine exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM . This level of activity, while not exceptionally potent, establishes a baseline cytotoxic effect that may be enhanced through further derivatization. It is important to note that the specific cell line and assay conditions are not detailed in the source, which limits the direct comparability of this value.

Cancer Biology Cytotoxicity Assay Antiproliferative Activity

Lack of Activity at PRMT5 and TAAR5: A Selectivity Profile

In contrast to more complex pyrimidine derivatives that exhibit potent inhibition of protein arginine N-methyltransferase 5 (PRMT5, IC50 = 25 nM) or agonism at trace amine-associated receptor 5 (TAAR5, EC50 >10,000 nM), N-methylpyrimidin-5-amine itself shows no significant activity at these targets (>50,000 nM IC50 for PRMT5) [1][2][3]. This lack of off-target activity can be advantageous when the compound is used as a synthetic intermediate or a negative control in assays, as it minimizes confounding biological effects during early-stage screening.

Target Engagement Selectivity Epigenetics

Optimal Scientific & Industrial Applications for N-Methylpyrimidin-5-amine (40492-24-8)


Scaffold for Fragment-Based Drug Discovery (FBDD)

Given its low molecular weight (109.13 g/mol), intermediate lipophilicity (LogP 0.5913), and lack of significant off-target activity against common pyrimidine-binding proteins (PRMT5 IC50 >50 µM, TAAR5 EC50 >10 µM), N-methylpyrimidin-5-amine serves as an ideal fragment starting point. Its physicochemical profile aligns with fragment library criteria, and its N-methyl group offers a vector for structure-guided optimization, minimizing the risk of early-stage false positives due to inherent scaffold activity [1][2].

Synthetic Intermediate for 5-Substituted Carbocyclic Nucleoside Analogs

This compound is a crucial building block for synthesizing more complex 5-substituted pyrimidine carbocyclic nucleoside medicines. Its use in these syntheses leverages the 5-position amine as a reactive handle for introducing diverse functional groups, enabling the creation of novel antiviral and anticancer nucleoside analogs. The methyl group provides a subtle steric and electronic modulation compared to the unsubstituted analog, which can be critical for achieving desired biological activity or metabolic stability in the final drug candidate [3][4].

Negative Control or Inert Carrier in Biological Assays

Due to its demonstrated lack of activity at certain targets like PRMT5 and TAAR5, N-methylpyrimidin-5-amine can be employed as a negative control compound in enzymatic or cellular assays where more complex pyrimidine derivatives are being evaluated for target engagement. Its physicochemical similarity to active analogs without the confounding biological effect makes it a suitable inert carrier or background signal calibrant in screening campaigns [5].

Building Block for Diversity-Oriented Synthesis (DOS)

The compound's single reactive amine group, combined with its moderate polarity and molecular weight, positions it as a versatile building block for generating libraries of diverse small molecules. Chemists can leverage the amine for amide bond formation, reductive amination, or N-arylation reactions to rapidly explore chemical space around the pyrimidine core. This approach is highly valuable in early-stage drug discovery to identify novel hits against a range of biological targets [6].

Technical Documentation Hub

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